Cas no 1314913-04-6 (2-Amino-3,6-dimethylbenzaldehyde)

2-Amino-3,6-dimethylbenzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 1314913-04-6
- EN300-7692595
- 2-amino-3,6-dimethylbenzaldehyde
- AKOS006362147
- 2-Amino-3,6-dimethylbenzaldehyde
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- Inchi: 1S/C9H11NO/c1-6-3-4-7(2)9(10)8(6)5-11/h3-5H,10H2,1-2H3
- InChI Key: SMSNKLRMPGVYSJ-UHFFFAOYSA-N
- SMILES: O=CC1C(=C(C)C=CC=1C)N
Computed Properties
- Exact Mass: 149.084063974g/mol
- Monoisotopic Mass: 149.084063974g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 43.1Ų
2-Amino-3,6-dimethylbenzaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7692595-2.5g |
2-amino-3,6-dimethylbenzaldehyde |
1314913-04-6 | 95.0% | 2.5g |
$1707.0 | 2025-02-22 | |
Enamine | EN300-7692595-0.05g |
2-amino-3,6-dimethylbenzaldehyde |
1314913-04-6 | 95.0% | 0.05g |
$202.0 | 2025-02-22 | |
Enamine | EN300-7692595-1.0g |
2-amino-3,6-dimethylbenzaldehyde |
1314913-04-6 | 95.0% | 1.0g |
$871.0 | 2025-02-22 | |
1PlusChem | 1P028OJ9-2.5g |
2-amino-3,6-dimethylbenzaldehyde |
1314913-04-6 | 95% | 2.5g |
$2172.00 | 2023-12-22 | |
Aaron | AR028ORL-10g |
2-amino-3,6-dimethylbenzaldehyde |
1314913-04-6 | 95% | 10g |
$5176.00 | 2023-12-16 | |
Aaron | AR028ORL-50mg |
2-amino-3,6-dimethylbenzaldehyde |
1314913-04-6 | 95% | 50mg |
$303.00 | 2025-02-16 | |
Aaron | AR028ORL-100mg |
2-amino-3,6-dimethylbenzaldehyde |
1314913-04-6 | 95% | 100mg |
$439.00 | 2025-02-16 | |
1PlusChem | 1P028OJ9-100mg |
2-amino-3,6-dimethylbenzaldehyde |
1314913-04-6 | 95% | 100mg |
$434.00 | 2023-12-22 | |
Aaron | AR028ORL-5g |
2-amino-3,6-dimethylbenzaldehyde |
1314913-04-6 | 95% | 5g |
$3497.00 | 2023-12-16 | |
Enamine | EN300-7692595-0.25g |
2-amino-3,6-dimethylbenzaldehyde |
1314913-04-6 | 95.0% | 0.25g |
$431.0 | 2025-02-22 |
2-Amino-3,6-dimethylbenzaldehyde Related Literature
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Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958
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Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
-
Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
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Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
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Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915
Additional information on 2-Amino-3,6-dimethylbenzaldehyde
Recent Advances in the Study of 2-Amino-3,6-dimethylbenzaldehyde (CAS: 1314913-04-6)
2-Amino-3,6-dimethylbenzaldehyde (CAS: 1314913-04-6) is a key intermediate in the synthesis of various bioactive compounds, particularly in the pharmaceutical and agrochemical industries. Recent studies have highlighted its potential as a building block for novel drug candidates, owing to its unique chemical properties and reactivity. This research briefing aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, applications, and biological activities.
In a recent study published in the Journal of Medicinal Chemistry, researchers explored the use of 2-Amino-3,6-dimethylbenzaldehyde as a precursor for the development of small-molecule inhibitors targeting specific enzymes involved in inflammatory pathways. The study demonstrated that derivatives of this compound exhibited significant inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin biosynthesis pathway. These findings suggest potential applications in the treatment of chronic inflammatory diseases, such as rheumatoid arthritis and osteoarthritis.
Another notable research effort, documented in Organic Letters, focused on optimizing the synthetic routes for 2-Amino-3,6-dimethylbenzaldehyde. The authors reported a novel, high-yield method utilizing palladium-catalyzed cross-coupling reactions, which significantly improved the efficiency and scalability of the synthesis. This advancement is expected to facilitate the large-scale production of the compound, thereby supporting further pharmacological investigations and industrial applications.
Furthermore, a collaborative study between academic and industrial researchers investigated the compound's role in the development of agrochemicals. The results, published in Pest Management Science, revealed that 2-Amino-3,6-dimethylbenzaldehyde derivatives displayed potent herbicidal activity against a broad spectrum of weeds, with minimal toxicity to non-target organisms. This positions the compound as a promising candidate for the next generation of environmentally friendly herbicides.
In conclusion, the recent research on 2-Amino-3,6-dimethylbenzaldehyde (CAS: 1314913-04-6) underscores its versatility and potential across multiple domains, from pharmaceuticals to agrochemicals. The compound's unique structural features and reactivity continue to inspire innovative applications, making it a subject of ongoing interest in the scientific community. Future studies are expected to further elucidate its mechanisms of action and expand its utility in drug discovery and sustainable agriculture.
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